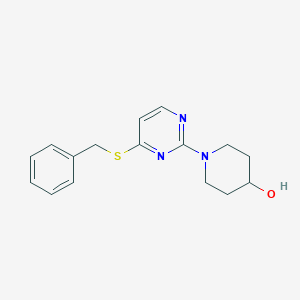![molecular formula C15H16N4OS B6982344 7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol](/img/structure/B6982344.png)
7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol is a complex organic compound that features a quinoline core linked to a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol typically involves multiple steps, starting with the preparation of the quinoline and thiadiazole intermediates. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The thiadiazole moiety can be prepared by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Applications De Recherche Scientifique
7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins or nucleic acids. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline and thiadiazole derivatives, such as:
Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities and applications.
Thiadiazole derivatives: These compounds contain the thiadiazole moiety and are known for their diverse biological activities.
Uniqueness
7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol is unique due to the combination of the quinoline and thiadiazole moieties, which may confer distinct biological activities and chemical properties compared to other compounds with only one of these functional groups .
Propriétés
IUPAC Name |
7-[[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)14-18-15(21-19-14)17-8-11-6-5-10-4-3-7-16-12(10)13(11)20/h3-7,9,20H,8H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHHNVUMEPMCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)NCC2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[2-[(4-Benzylsulfanylpyrimidin-2-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B6982266.png)
![2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B6982285.png)

![6-cyclopentyl-2-N,4-N-bis[(1-methylimidazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6982288.png)
![3-[[4-Cyclopentyl-6-(3-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B6982292.png)
![[1-[2-[[4-Cyclopentyl-6-[2-[1-(hydroxymethyl)cyclopropyl]ethylamino]-1,3,5-triazin-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B6982295.png)
![1-[4-Cyclopentyl-6-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidin-4-ol](/img/structure/B6982302.png)
![4-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-2,1,3-benzoxadiazole](/img/structure/B6982307.png)
![N-[(3,5-dibromopyridin-4-yl)methyl]-4,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B6982313.png)
![N-[(3-bromo-1-methylindol-2-yl)methyl]-1,5-dimethyl-1,2,4-triazol-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B6982320.png)
![5-tert-butyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6982325.png)
![tert-butyl N-methyl-N-[1-[(5-nitropyrimidin-2-yl)amino]-3-phenylpropan-2-yl]carbamate](/img/structure/B6982330.png)
![7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol](/img/structure/B6982339.png)
![N-[2-(4-chlorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6982348.png)
